molecular formula C10H21ClN2O2 B598736 tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride CAS No. 1197239-37-4

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Cat. No. B598736
M. Wt: 236.74
InChI Key: RYHBULZGXHADRD-UHFFFAOYSA-N
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Description

Tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a multifunctional compound with a wide range of uses . It is a white crystalline powder with the chemical formula C10H21ClN2O2 . It is soluble in water and common organic solvents such as methanol, ethanol, and dichloromethane .


Synthesis Analysis

The synthesis of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride involves the use of Boc anhydride (0.8mmol) and ethanol (3.5mL) in a dry reaction flask . The reaction mixture is cooled in an ice bath, and a 70% solution of ammonia (0.6 mL) is slowly added . The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .


Molecular Structure Analysis

The molecular structure of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is represented by the InChI code 1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H . The molecular weight is 236.74 .


Chemical Reactions Analysis

Tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . The cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Physical And Chemical Properties Analysis

Tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Decomposition of Methyl Tert-Butyl Ether in Environmental Cleanup

Research on the decomposition of methyl tert-butyl ether (MTBE), a related compound, by adding hydrogen in a cold plasma reactor shows its potential application in environmental cleanup. This method offers an alternative way of decomposing and converting MTBE into less harmful substances, indicating a potential pathway for the environmental management of similar compounds (Hsieh et al., 2011).

Environmental Behavior and Fate of Methyl Tert‐Butyl Ether

Understanding the environmental behavior and fate of MTBE, particularly its high solubility in water and resistance to biodegradation in groundwater, highlights the challenges and necessary considerations for the environmental management of similar tert-butyl compounds. This knowledge is crucial for devising remediation strategies for compounds with similar properties (Squillace et al., 1997).

Synthetic Phenolic Antioxidants

The study on synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), underscores the widespread use of tert-butyl compounds in industrial and commercial products. The review discusses their occurrence, human exposure, and associated toxicity, providing insights into the safety and environmental impact of tert-butyl compounds (Liu & Mabury, 2020).

Decarbamoylation of Acetylcholinesterases

Research on the decarbamoylation of acetylcholinesterases by carbamates reveals the biological interactions of carbamate compounds, potentially informing the therapeutic or toxicological effects of related chemicals. This study provides a foundation for understanding the biochemical mechanisms and effects of tert-butyl carbamates (Rosenberry & Cheung, 2019).

Structure-Metabolism Relationships in Carbamates

Investigating the structure-metabolism relationships of carbamates helps in designing drugs or prodrugs with desired stability and activity profiles. This study's findings can guide the development of tert-butyl carbamate compounds for pharmaceutical applications (Vacondio et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl N-(3-aminocyclopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBULZGXHADRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669523
Record name tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

CAS RN

1197239-37-4
Record name tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1197239-37-4
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